molecular formula C12H11ClO B3266107 2-(Chloromethyl)-6-methoxynaphthalene CAS No. 41790-33-4

2-(Chloromethyl)-6-methoxynaphthalene

Cat. No.: B3266107
CAS No.: 41790-33-4
M. Wt: 206.67 g/mol
InChI Key: JYLGKVDVIPITQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methoxynaphthalene typically involves the chloromethylation of 6-methoxynaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:

    Starting Material: 6-methoxynaphthalene

    Reagents: Formaldehyde, hydrochloric acid, zinc chloride

    Conditions: The reaction is carried out under acidic conditions with zinc chloride as the catalyst.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methoxynaphthalene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 2-(chloromethyl)-6-naphthaldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group, resulting in 2-methyl-6-methoxynaphthalene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

    Oxidation: 2-(Chloromethyl)-6-naphthaldehyde

    Reduction: 2-Methyl-6-methoxynaphthalene

Scientific Research Applications

2-(Chloromethyl)-6-methoxynaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxynaphthalene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, its methoxy group may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-naphthalene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a chloromethyl group, leading to different reactivity.

    2-Methyl-6-methoxynaphthalene: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution.

Uniqueness

2-(Chloromethyl)-6-methoxynaphthalene is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(chloromethyl)-6-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLGKVDVIPITQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287244
Record name 2-(Chloromethyl)-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41790-33-4
Record name 2-(Chloromethyl)-6-methoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41790-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-6-methoxynaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A cooled (0° C.) mixture of (6-methoxynaphthalen-2-yl)methanol (90 mg; 0.48 mmol) in anh. DCM (2 ml) was treated dropwise with SOCl2 (89 mg; 0.75 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 17 h. The volatiles were removed under reduced pressure, and the solid residue was triturated with Et2O. Filtration afforded 2-(chloromethyl)-6-methoxynaphthalene which was directly used for the next reaction. LC-MS (conditions E): tR=0.75 min.; no ionisation.
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
89 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 2-chloromethyl-6-methoxynaphthalene used as starting material is obtained from methyl 6-methoxy-2-naphthoate by reaction with sodium dihydro-bis-(2-methoxyethoxy)aluminate to give 2-hydroxymethyl-6-methoxynaphthalene, m.p. 118°-120° C. and reaction with thionyl chloride to give 2-chloromethyl-6-methoxynaphthalene, m.p. 63°-65° C. by the general procedure described in Example 4 for the preparation of 2-chloromethyl-6-chloronaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-methoxynaphthalene
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-6-methoxynaphthalene
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-6-methoxynaphthalene
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-6-methoxynaphthalene
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-6-methoxynaphthalene
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-6-methoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.